3-Benzhydryl-1-propyl-1-(thiophen-3-ylmethyl)urea
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Overview
Description
Synthesis Analysis
Synthesis analysis involves understanding how the compound is made. This can involve various chemical reactions, catalysts, and conditions .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used to determine molecular structure .Chemical Reactions Analysis
Chemical reactions analysis involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds under various conditions .Physical And Chemical Properties Analysis
Physical and chemical properties include melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties refer to a substance’s ability to undergo chemical changes or reactions .Scientific Research Applications
Versatile Synthesis Methods
A novel access to benzhydryl-phenylureas, including compounds structurally related to 3-Benzhydryl-1-propyl-1-(thiophen-3-ylmethyl)urea, was discovered through an unexpected rearrangement during microwave-enhanced synthesis of hydantoins. This method demonstrates an easy route to substituted 1-benzhydryl-3-phenyl-ureas, showcasing the versatility of synthesis techniques for such compounds (Muccioli et al., 2003).
Structural and Vibrational Characterization
1-Benzyl-3-furoyl-1-phenylthiourea, a thiourea derivative, was synthesized and characterized, providing insights into the structural, vibrational, and electronic characteristics of urea derivatives. The study found that the U-shape conformation and the ability to form an intramolecular N–H⋯OC hydrogen bond are key features, offering a foundation for understanding the physical and chemical properties of similar compounds (Lestard et al., 2015).
Mechanistic Insights into Arynes Insertion
Research into the insertion of arynes into thioureas, including compounds akin to this compound, revealed a new route to functionalized amidines. This contrasts with the reaction of ureas, which proceeds via benzyne σ-insertion into the C-N bond, highlighting an operationally simple method for generating diverse amidine structures (Biswas & Greaney, 2011).
Application in Catalysis
An example of application in catalysis is demonstrated through the use of alpha-aminodiphenylmethane as a convenient ammonia equivalent in dimethyltitanocene-catalyzed intermolecular hydroamination of alkynes. This process signifies the potential of utilizing such urea derivatives in synthetic chemistry to achieve primary amines through catalytic hydrogenation (Haak et al., 2000).
Novel Templates for CB1 Cannabinoid Receptor Inverse Agonists
Finally, new 1-benzhydryl-3-phenylurea derivatives, including the thiourea isosteres, were synthesized and evaluated for their human CB1 and CB2 cannabinoid receptor affinity. These compounds proved to be selective CB1 cannabinoid receptor ligands, acting as inverse agonists. This discovery opens up new avenues for the development of therapeutic agents targeting the endocannabinoid system (Muccioli et al., 2005).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-benzhydryl-1-propyl-1-(thiophen-3-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2OS/c1-2-14-24(16-18-13-15-26-17-18)22(25)23-21(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-13,15,17,21H,2,14,16H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJVBGCZTQBOOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CSC=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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